molecular formula C14H23NO3 B2416383 Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate CAS No. 2248335-32-0

Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B2416383
CAS No.: 2248335-32-0
M. Wt: 253.342
InChI Key: DIMDOBRGSSYNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of cyclopenta[b]pyridines, which are known for their diverse biological and chemical properties. The presence of the tert-butyl group and the formyl group in its structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the nucleophilic substitution reaction, followed by oxidation, halogenation, and elimination reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve cost-effective and efficient synthesis. The use of catalysts and advanced reaction techniques can enhance the yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or halides.

  • Addition: Electrophilic addition reactions can be performed using strong acids or electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including alcohols, amines, and other functionalized cyclopenta[b]pyridines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in synthetic methodologies.

Biology: The biological applications of this compound are vast. It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound can be utilized in the development of new drugs. Its structural complexity and reactivity make it suitable for creating compounds with specific biological activities.

Industry: In the chemical industry, this compound is used in the production of various fine chemicals and materials. Its ability to undergo multiple reactions makes it a key component in the synthesis of high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate: This compound is structurally similar but lacks the additional ring in the cyclopenta[b]pyridine system.

  • Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate: Another related compound with a vinyl group instead of the formyl group.

Uniqueness: The presence of the formyl group and the specific cyclopenta[b]pyridine structure make tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate unique compared to its analogs

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-16)7-4-6-11(14)15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMDOBRGSSYNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.